molecular formula C12H19NO3 B2597953 Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2375248-15-8

Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B2597953
CAS RN: 2375248-15-8
M. Wt: 225.288
InChI Key: JYLYSBGREBVWQA-NEPJUHHUSA-N
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Description

Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Tert-butyl derivatives of azabicyclo compounds have been synthesized through various methods, demonstrating the compound's utility in creating cyclic amino acid esters and chiral cyclic amino acid esters. For instance, T. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate via intramolecular lactonization, characterizing it through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014). Similarly, the synthesis of enantiomerically pure tert-butyl derivatives for the scalable production of biologically active compounds has been reported, showcasing improvements over original synthesis routes through innovative approaches (William Maton et al., 2010).

Application in Drug Synthesis and Material Sciences

The tert-butyl derivatives also play a crucial role in the synthesis of biologically active compounds and materials science. For instance, T. Yamashita et al. (2019) discussed the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate for the production of deuterium-labeled compounds, highlighting its application in the preparation of drugs and materials containing the cyclobutane ring system (Yamashita, Nishikawa, Kawamoto, 2019).

Development of Constrained Peptidomimetics and Amino Acid Derivatives

Research has also focused on developing constrained peptidomimetics and amino acid derivatives using tert-butyl azabicyclo compounds. These efforts aim to create novel synthetic routes for producing compounds with significant synthetic value for pharmaceutical applications. For example, P. Mandal et al. (2005) described an efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane as a dipeptide mimetic, illustrating its potential in peptide-based drug discovery (Mandal, Kaluarachchi, Ogrin, Bott, McMurray, 2005).

Future Directions

The future directions for “Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” are not explicitly stated in the literature .

properties

IUPAC Name

tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-6-11(4)5-12(11,7-13)8-14/h8H,5-7H2,1-4H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLYSBGREBVWQA-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(CN(C2)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]1(CN(C2)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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